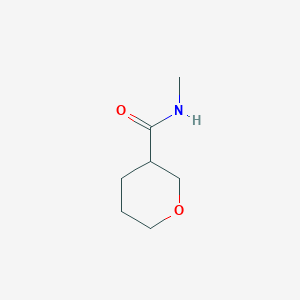amine CAS No. 1211458-25-1](/img/structure/B1454574.png)
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine
Vue d'ensemble
Description
“2-(4-Ethylpiperazin-1-yl)ethylamine” is a chemical compound with the empirical formula C11H25N3. It has a molecular weight of 199.3363 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCCN1CCN (CCN)CC1 . The InChI key is SHUQIGHJQMJUHB-UHFFFAOYSA-N . These strings provide a way to represent the molecular structure of the compound in a text format. Physical And Chemical Properties Analysis
“2-(4-Ethylpiperazin-1-yl)ethylamine” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
1. Ligand Development for Serotonin Receptors
A study by Łażewska et al. (2019) discusses the synthesis and analysis of substituted 1,3,5-triazinylpiperazines, which are relevant to the human serotonin 5-HT6 receptor. The research focuses on understanding the role of linkers in these compounds, with the introduction of different chain types like ethyl or ethenyl, to evaluate their affinities for the 5-HT6R. This study is significant for understanding how variations in chemical structures, like those related to “2-(4-Ethylpiperazin-1-yl)ethylamine”, influence receptor binding and activity (Łażewska et al., 2019).
2. Synthesis of Hybrid Molecules for Antimicrobial Activity
Basoğlu et al. (2013) conducted a study on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. The research involved the use of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to “2-(4-Ethylpiperazin-1-yl)ethylamine”, to explore their antimicrobial, antilipase, and antiurease activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Basoğlu et al., 2013).
3. Synthesis of Tertiary Aniline Derivatives
Min et al. (2018) describe a three-component reaction process involving arynes, tertiary amines, and nucleophiles. This method allows for the production of tertiary aniline derivatives containing the piperazine motif, relevant to the chemical structure of “2-(4-Ethylpiperazin-1-yl)ethylamine”. This process is crucial for generating biologically important molecules and has broad applications in medicinal chemistry (Min et al., 2018).
4. Antitubercular Studies of Piperazine-Pyrimidine-Pyrazole Hybrids
A recent study by Vavaiya et al. (2022) highlights the synthesis of homopiperazine-pyrimidine-pyrazole hybrids and their antitubercular activities. This research provides insights into the structural requirements for antitubercular activity, which is pertinent for compounds like “2-(4-Ethylpiperazin-1-yl)ethylamine”. These findings are significant for the development of new treatments against tuberculosis (Vavaiya et al., 2022).
Safety And Hazards
According to Sigma-Aldrich, this compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H319, which means it causes serious eye irritation. The precautionary statements are P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as Eye Irritant 2 and has a storage class code of 11, which means it is a combustible solid .
Propriétés
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-3-5-12-6-7-14-10-8-13(4-2)9-11-14/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKOVOTQZRQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCN(CC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



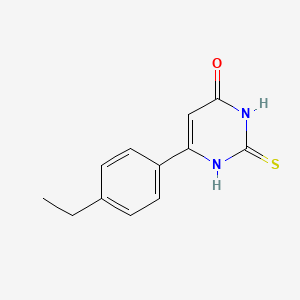



![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
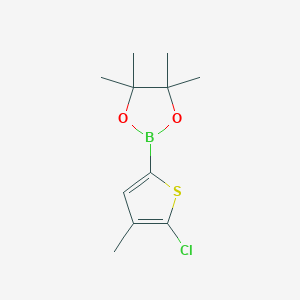

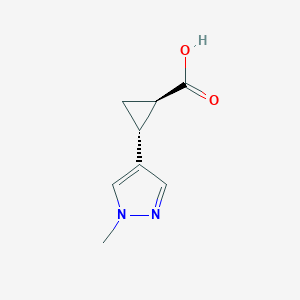

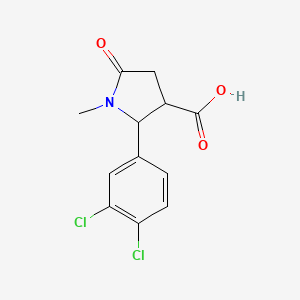
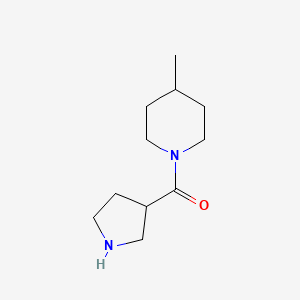
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
